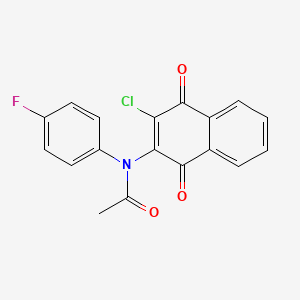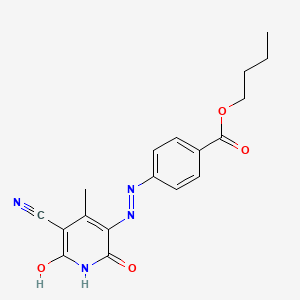![molecular formula C21H27N3O5 B11633326 1-[(2-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B11633326.png)
1-[(2-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The aromatic groups can be introduced via Friedel-Crafts alkylation or acylation reactions. For instance, the 2-nitrophenyl group can be attached using a nitrobenzyl halide in the presence of a base.
- The 3,4,5-trimethoxyphenyl group can be introduced similarly using a trimethoxybenzyl halide.
Final Assembly:
- The final compound is assembled by coupling the substituted piperazine with the aromatic groups under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common approach is:
-
Formation of the Piperazine Core:
- Starting with piperazine, the core structure is often prepared through nucleophilic substitution reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Conversion of nitro to nitroso or amine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various nucleophiles to the aromatic ring.
Scientific Research Applications
1-[(2-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine depends on its application:
Pharmacological Effects: It may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular targets.
Molecular Targets and Pathways: Potential targets include enzymes involved in oxidative stress, signaling pathways related to inflammation, and cellular receptors.
Comparison with Similar Compounds
1-[(2-Nitrophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine: Similar structure but with fewer methoxy groups.
1-[(2-Nitrophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine: Another variant with different methoxy group positioning.
Uniqueness: 1-[(2-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is unique due to the specific arrangement and number of methoxy groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C21H27N3O5 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H27N3O5/c1-27-19-12-16(13-20(28-2)21(19)29-3)14-22-8-10-23(11-9-22)15-17-6-4-5-7-18(17)24(25)26/h4-7,12-13H,8-11,14-15H2,1-3H3 |
InChI Key |
URBMNROUVPYFAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(benzyloxy)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11633244.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633245.png)
![2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B11633248.png)
![Ethyl 2-benzamido-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11633257.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B11633260.png)

![Prop-2-en-1-yl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11633271.png)
![methyl (2E)-2-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)hydrazinecarboxylate](/img/structure/B11633279.png)
![(5Z)-3-(4-chlorobenzyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11633283.png)
![2-(3,4-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11633288.png)
![2-[(4-methoxybenzyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633293.png)
![(3Z)-1-benzyl-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11633296.png)
![2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633305.png)

